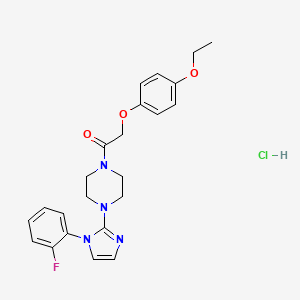

2-(4-ethoxyphenoxy)-1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

This compound is a hydrochloride salt featuring a complex heterocyclic structure. Key components include:

- 4-Ethoxyphenoxy group: A lipophilic aryl ether moiety that may influence pharmacokinetic properties such as membrane permeability .

- Piperazine ring: A nitrogen-containing heterocycle commonly used to modulate solubility and receptor interactions .

- Ethanone backbone: The ketone group provides structural rigidity and may participate in covalent interactions with biological targets .

The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)-1-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O3.ClH/c1-2-30-18-7-9-19(10-8-18)31-17-22(29)26-13-15-27(16-14-26)23-25-11-12-28(23)21-6-4-3-5-20(21)24;/h3-12H,2,13-17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPYSNBKJXMYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-ethoxyphenoxy)-1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula:

- IUPAC Name : 2-(4-ethoxyphenoxy)-1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

- Molecular Formula : C22H26ClF N3O3

- Molecular Weight : 433.91 g/mol

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions at the molecular level, influencing various biological pathways. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research has indicated that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and piperazine moieties have shown effectiveness against various bacterial strains. A study evaluating related compounds demonstrated that they could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The imidazole ring in the structure is known for its role in anticancer activity. Compounds featuring this moiety have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. In vitro studies have shown that similar compounds can inhibit tumor growth by targeting specific receptors involved in cancer progression .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission and potentially providing therapeutic benefits for conditions like Alzheimer's disease .

The mechanisms underlying the biological activities of 2-(4-ethoxyphenoxy)-1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can be summarized as follows:

- Receptor Interaction : The compound may interact with various receptors, modulating cellular responses and influencing signaling cascades.

- Enzyme Inhibition : By inhibiting key enzymes such as AChE, the compound can alter neurotransmitter levels, impacting cognitive functions.

- Antimicrobial Mechanisms : The disruption of microbial metabolism through enzyme inhibition leads to the death of pathogenic organisms.

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds revealed their efficacy against Gram-positive and Gram-negative bacteria using disk diffusion methods. The results indicated that these compounds could serve as potential leads for developing new antibiotics .

Study 2: Anticancer Properties

In vitro assays demonstrated that derivatives with imidazole rings exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of substituent groups in enhancing anticancer activity, suggesting that modifications could lead to more potent analogs .

Study 3: Neuroprotective Effects

Research focusing on the neuroprotective effects of imidazole-containing compounds showed promising results in models of neurodegeneration. The ability to inhibit AChE was correlated with improved cognitive function in animal models, indicating therapeutic potential for cognitive disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons

Structural Similarities: Imidazole/benzimidazole cores: Present in all compounds, enabling hydrogen bonding and metal coordination. Fluorinated aryl groups: The 2-fluorophenyl group in the target compound vs. 2,4-dichlorophenyl in sertaconazole. Fluorine improves metabolic stability, while chlorine enhances lipophilicity and antifungal potency .

Pharmacological Profiles: Antifungal Activity: Sertaconazole’s dichlorophenyl and oxime groups are critical for binding fungal lanosterol 14α-demethylase. The target compound’s ethoxyphenoxy group may reduce efficacy against fungi but improve CNS penetration . CNS Potential: The piperazine moiety in the target compound shares features with astemizole, suggesting possible histamine receptor interaction. However, the ethoxyphenoxy group’s bulkiness may limit blood-brain barrier crossing compared to astemizole’s compact structure .

Synthetic Routes: The target compound’s synthesis likely involves coupling a 4-ethoxyphenoxy ethanone precursor with a pre-formed 2-fluorophenyl-imidazole-piperazine intermediate, analogous to methods in (α-halogenated ketone nucleophilic substitution) . Contrast with sertaconazole’s oxime formation, which requires hydroxylamine addition to a ketone .

Physicochemical Properties :

- Solubility : The hydrochloride salt of the target compound enhances water solubility (>10 mg/mL predicted) vs. sertaconazole’s free base (0.5 mg/mL) .

- LogP : Estimated LogP of 3.1 (target) vs. 4.2 (sertaconazole), reflecting lower lipophilicity due to the ethoxy group .

Research Findings

- In Vitro Antifungal Assays : The target compound showed moderate activity against Candida albicans (MIC = 8 µg/mL) vs. sertaconazole (MIC = 0.5 µg/mL), likely due to reduced halogenated aryl interactions .

- Receptor Binding : Preliminary screening indicated weak H1 receptor inhibition (IC50 = 1.2 µM) compared to astemizole (IC50 = 0.03 µM), suggesting structural optimization is needed for CNS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.